![molecular formula C8H8BrN3O B13070483 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13070483.png)
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H8BrN3O It is a derivative of pyrazole, a five-membered ring structure containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination to form 5-bromofuran. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Pyrazole Intermediate: The brominated furan is then reacted with hydrazine hydrate to form the pyrazole intermediate. This step involves heating the reaction mixture under reflux conditions.
Methylation: The final step involves the methylation of the pyrazole intermediate using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in water.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine exhibits significant biological activity, making it a candidate for pharmacological applications. Pyrazole derivatives are known for their diverse biological properties, including:
- Anti-inflammatory : Studies suggest that compounds with pyrazole rings can inhibit inflammatory pathways.
- Antitumor : Initial research indicates potential efficacy against various cancer cell lines.
- Antimicrobial : The presence of the bromofuran moiety may enhance interaction with microbial targets, leading to increased antimicrobial activity.
Preliminary studies have shown that this compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways relevant to therapeutic uses .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, including:
- Natural product analogs : The unique structure allows for modifications that can lead to new natural product derivatives.
- Novel heterocycles : Its reactivity can be harnessed to synthesize diverse heterocyclic compounds, which are valuable in drug discovery.
The synthesis methods for this compound often involve optimizing reaction conditions (e.g., temperature and solvent choice) to maximize yield and purity .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent. Further investigations into its mechanism of action revealed that it may induce apoptosis through the modulation of specific signaling pathways .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against various bacterial strains. The findings demonstrated that it exhibited substantial antimicrobial activity, particularly against Gram-positive bacteria. The study highlighted the importance of the bromofuran moiety in enhancing the compound's binding affinity to bacterial targets .
Mechanism of Action
The mechanism of action of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways. The compound’s bromofuran moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Bromofuran-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a different position of the bromine atom on the furan ring.
1-[(5-Chlorofuran-3-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine.
1-[(5-Methylfuran-3-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of the bromine atom at the 5-position of the furan ring, which imparts distinct chemical reactivity and potential biological activities. The combination of the bromofuran and pyrazole moieties makes it a versatile compound for various applications in research and industry.
Biological Activity
1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Structural Characteristics
The compound consists of a pyrazole ring substituted at the 3-position with an amine group and at the 4-position with a methyl group, while the furan ring is brominated at the 5-position. Its molecular formula is C10H9BrN3O, with a molecular weight of approximately 256.10 g/mol. This unique structure contributes to its diverse biological interactions.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess significant efficacy against various bacterial strains, making them potential candidates for antibiotic development.
Antitumor Activity
Preliminary investigations suggest that this compound may also demonstrate antitumor properties. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the bromofuran moiety may enhance its interaction with cancer cell targets .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds structurally related to this compound have shown the ability to inhibit pro-inflammatory cytokines, thus offering therapeutic avenues for conditions characterized by inflammation .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions involving readily available precursors. Common methods include:
- Nucleophilic Substitution : Utilizing brominated furan derivatives and pyrazole precursors.
- Condensation Reactions : Combining amines with appropriate aldehydes or ketones to form the desired structure.
These synthetic routes can be optimized based on reaction conditions such as solvent choice and temperature to maximize yield and purity.
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-[(5-bromofuran-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-6(5-13-7)4-12-2-1-8(10)11-12/h1-3,5H,4H2,(H2,10,11) |
InChI Key |
DCCQEKDVKWZMGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CC2=COC(=C2)Br |
Origin of Product |
United States |
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